(2,2-Dimethylbut-3-yn-1-yl)benzene
Overview
Description
(2,2-Dimethylbut-3-yn-1-yl)benzene: is an organic compound with the molecular formula C12H14 . It is a colorless liquid with a molecular weight of 158.24 g/mol . This compound is known for its unique structure, which includes a benzene ring attached to a butynyl group with two methyl substituents at the second carbon position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylbut-3-yn-1-yl)benzene typically involves the reaction of benzyl chloride with 2,2-dimethylbut-3-yn-1-ol in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,2-Dimethylbut-3-yn-1-yl)benzene can undergo oxidation reactions to form corresponding or .
Substitution: this compound can undergo substitution reactions, particularly .
Major Products: The major products formed from these reactions include ketones , carboxylic acids , alkenes , alkanes , and various substituted benzene derivatives .
Scientific Research Applications
Chemistry: (2,2-Dimethylbut-3-yn-1-yl)benzene is used as a building block in organic synthesis. It is employed in the preparation of complex molecules and polymers .
Biology and Medicine: In biological research, this compound is used as a probe to study enzyme mechanisms and metabolic pathways . It is also investigated for its potential pharmacological properties .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials . It is a key intermediate in the synthesis of high-performance polymers and resins .
Mechanism of Action
The mechanism of action of (2,2-Dimethylbut-3-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors . The compound can act as a substrate or inhibitor in various biochemical reactions. The pathways involved include oxidation-reduction reactions and substitution reactions .
Comparison with Similar Compounds
- Phenylacetylene
- (2,2-Dimethylbut-3-yn-1-yl)benzene
- Phenyl-tert-butylacetylene
Uniqueness: this compound is unique due to its structural features and reactivity . The presence of the butynyl group with two methyl substituents at the second carbon position imparts distinct chemical properties and reactivity patterns compared to other similar compounds .
Properties
IUPAC Name |
2,2-dimethylbut-3-ynylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14/c1-4-12(2,3)10-11-8-6-5-7-9-11/h1,5-9H,10H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSHWIWNKRSFDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C#C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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